molecular formula C7H11NO2 B13511643 Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B13511643
M. Wt: 141.17 g/mol
InChI Key: AKUOVGQSVPBEIH-UHFFFAOYSA-N
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Description

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate: is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into the bicyclic system

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate typically involves the use of photochemistry. One efficient method is the [2+2] cycloaddition reaction, which allows for the formation of the bicyclic structure. This reaction can be performed under ultraviolet light, and the resulting product can be further derivatized through various transformations .

Industrial Production Methods: Industrial production of this compound may involve batch processing techniques. Key steps include the intramolecular substitution of a primary alkyl chloride with a tert-butylsulfonamide to form the bicyclic system . This method allows for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile in ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds . This property makes it a versatile building block in medicinal chemistry.

Comparison with Similar Compounds

  • Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
  • Azabicyclo[2.1.1]hexane piperazinium methanesulfonate

Uniqueness: Methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom within the ring system. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

methyl 2-azabicyclo[2.1.1]hexane-4-carboxylate

InChI

InChI=1S/C7H11NO2/c1-10-6(9)7-2-5(3-7)8-4-7/h5,8H,2-4H2,1H3

InChI Key

AKUOVGQSVPBEIH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC(C1)NC2

Origin of Product

United States

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